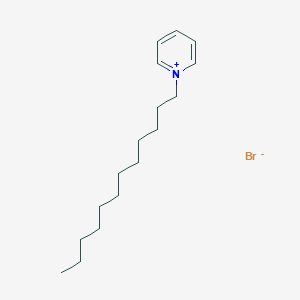

1-Dodecylpyridinium bromide

Description

1-Dodecylpyridinium bromide (C₁₇H₃₀BrN, CAS 104-74-5) is a quaternary ammonium compound characterized by a pyridinium headgroup and a 12-carbon alkyl chain. Synthesized via the reaction of 1-bromododecane with pyridine under reflux conditions , it crystallizes as a monohydrate with a triclinic structure (space group P-1) . The compound exhibits a lipid bilayer-like arrangement in its crystal lattice, stabilized by hydrogen bonds between the bromide anion, water molecules, and pyridinium C–H groups . Its hydrophobic alkyl chain adopts a trans-planar conformation, with C–C bond lengths ranging from 1.479–1.575 Å and dihedral angles of 78.29° between the pyridinium ring and alkyl chain .

As a cationic surfactant, this compound demonstrates surface-active properties and is utilized in applications such as micelle templating , ionic liquid crystals , and nonlinear optical (NLO) materials .

Propriétés

IUPAC Name |

1-dodecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXWPUCNFMVBBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide) | |

| Record name | Laurosept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883294 | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-73-4 | |

| Record name | Dodecylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurosept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

1-Dodecylpyridinium bromide can be synthesized through various methods. One common approach involves the reaction of dodecyl bromide with pyridine. The reaction typically proceeds as follows:

C12H25Br+C5H5N→C17H30BrN

In this reaction, dodecyl bromide (C12H25Br) reacts with pyridine (C5H5N) to form this compound (C17H30BrN). The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to remove any impurities .

Analyse Des Réactions Chimiques

1-Dodecylpyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles. For example, reaction with silver nitrate (AgNO3) can yield 1-dodecylpyridinium nitrate.

Oxidation and Reduction: While the pyridinium ring is relatively stable, the dodecyl chain can undergo oxidation reactions under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.

Complex Formation: It can form complexes with various anions or cations, which can alter its physical and chemical properties.

Common reagents and conditions used in these reactions include silver nitrate for substitution, strong oxidizing agents like potassium permanganate for oxidation, and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

1-Dodecylpyridinium bromide is extensively used in chemical synthesis as a surfactant. Its role in enhancing the solubility of reactants and accelerating reaction rates is crucial in various chemical reactions. It serves as a precursor for synthesizing other quaternary ammonium compounds, contributing to the development of new materials and chemicals .

Biology

In biological research, this compound is recognized for its antimicrobial properties. It is employed in microbiological studies to investigate the effects of surfactants on bacterial and fungal growth. Furthermore, it is utilized in cell lysis buffers for extracting proteins from cells, aiding in biochemical assays and studies .

Medicine

The potential applications of this compound in medicine are noteworthy, particularly in drug delivery systems. Its ability to form micelles allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have shown its effectiveness against various pathogens, indicating its potential use as an antimicrobial agent in therapeutic formulations .

Industry

In industrial applications, this compound is a key ingredient in the formulation of detergents, disinfectants, and personal care products. Its surfactant properties enhance cleaning efficiency and stability of emulsions, making it valuable in consumer products .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth at low concentrations, highlighting its potential use in formulating antimicrobial agents for clinical applications .

Case Study 2: Drug Delivery Systems

Research focused on utilizing this compound in drug delivery systems showed that it enhances the solubility of poorly soluble drugs through micelle formation. This study provided insights into optimizing formulations for improved therapeutic outcomes .

Case Study 3: Environmental Applications

Another study explored the use of this compound for removing contaminants from water through micellar extraction techniques. The findings indicated that it effectively reduced arsenic levels below detection limits, showcasing its potential environmental applications .

Mécanisme D'action

The mechanism of action of 1-dodecylpyridinium bromide primarily involves its interaction with lipid bilayers of microbial cell membranes. The long hydrophobic dodecyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This disruption of the membrane integrity results in the leakage of cellular contents and ultimately cell death .

At the molecular level, it targets the lipid bilayer and can also interact with membrane proteins, further compromising the cell membrane’s function. This non-specific mechanism makes it effective against a broad range of microorganisms .

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Pyridinium-Based Surfactants

Key Findings :

- Chain Length Impact : Increasing the alkyl chain to C14 (1-tetradecylpyridinium bromide) reduces the dihedral angle to 52.73°, enhancing hydrophobic interactions and interdigitation .

- Counterion Effects : Bromide vs. chloride marginally alters dihedral angles (e.g., 78.29° vs. 79.16° in C12 compounds) but significantly influences hydrogen-bonding networks. Bromide forms stronger O–H···Br⁻ chains (3.284 Å) compared to chloride .

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) Against Bacterial Strains

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|

| This compound | >25 | >25 | >25 | >25 |

| 1-Tetradecylpyridinium chloride | >25 | 23.77 | 11.35 | >25 |

| Chlorhexidine diacetate | 12.14 | 6.66 | 3.35 | 10.13 |

| Domiphen bromide | 22.25 | 6.42 | - | - |

Key Findings :

- Chain Length vs. Activity: 1-Tetradecylpyridinium chloride (C14) shows superior activity against E. coli (MIC = 23.77 µg/mL) and P. aeruginosa (11.35 µg/mL) compared to the C12 bromide analogue, suggesting longer chains enhance membrane disruption .

- Counterion Role : Bromide-containing compounds (e.g., domiphen bromide) exhibit variable efficacy, indicating that counterion hydrophobicity and charge density modulate interactions with microbial membranes .

Physicochemical and Surfactant Properties

Table 3: Micellar and Thermodynamic Properties

Key Findings :

- Counterion Hydrophobicity : Bromide’s larger ionic radius and lower hydration enthalpy reduce CMC compared to chloride, favoring micelle formation at lower concentrations .

- Solubility: Bromide derivatives generally exhibit lower aqueous solubility but better organic phase compatibility, making them suitable for nonpolar applications .

Activité Biologique

1-Dodecylpyridinium bromide (DPB) is a quaternary ammonium compound known for its significant biological activity, particularly its antimicrobial properties. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₇H₃₀BrN. It features a long hydrophobic dodecyl chain attached to a pyridinium ring, which contributes to its surfactant properties and biological activity. DPB is typically found as a white to pale yellow solid and is highly soluble in water, making it useful in various applications ranging from microbiology to pharmaceuticals .

Disruption of Cell Membranes

The primary mode of action of DPB involves disrupting the integrity of microbial cell membranes. This disruption increases membrane permeability, leading to the leakage of intracellular components such as ions and essential enzymes, ultimately resulting in cell death . The compound's cationic nature allows it to interact effectively with negatively charged components of microbial membranes, enhancing its antimicrobial efficacy.

Biochemical Pathways

Upon membrane disruption, several biochemical pathways are affected. The loss of membrane integrity can trigger apoptotic pathways in eukaryotic cells and inhibit essential metabolic processes in bacteria and fungi .

Biological Activity

This compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : DPB has been shown to inhibit the growth of various bacteria and fungi. Studies indicate that it is effective against pathogens like Escherichia coli and Staphylococcus aureus, making it a potential candidate for use in disinfectants and antiseptics .

- Antifungal Properties : The compound also demonstrates antifungal activity, which can be attributed to its ability to disrupt fungal cell membranes .

- Cell Lysis : DPB can induce lysis in various cell lines, making it useful in laboratory settings for cell extraction and protein purification .

Case Studies

-

Antimicrobial Efficacy

A study published in Biofouling highlighted the effectiveness of DPB against biofilm-forming bacteria. It was found that DPB significantly reduced biofilm formation on surfaces, indicating its potential application in preventing microbial colonization in industrial settings . -

Toxicity Assessment

Research has also focused on the toxicity of DPB derivatives. A comparative study assessed the cytotoxic effects of various alkylpyridinium salts, revealing that while DPB is effective against pathogens, its cytotoxicity varies with the length of the alkyl chain attached to the pyridinium ring .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Toxicity Level | Applications |

|---|---|---|---|

| This compound | High | Moderate | Disinfectants, Antiseptics |

| Cetylpyridinium Chloride | High | Low | Mouthwash, Throat Lozenges |

| 1-Dodecylpyridinium Chloride | Moderate | Moderate | Surfactant applications |

| Hexadecyltrimethylammonium Bromide | High | High | Industrial cleaning agents |

This table illustrates how this compound compares with other quaternary ammonium compounds regarding antimicrobial activity and toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-dodecylpyridinium bromide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via quaternization of pyridine with 1-bromododecane. A typical protocol involves reacting pyridine (33 mmol) with 1-bromododecane under reflux conditions in an anhydrous solvent (e.g., acetonitrile) for 24–48 hours . Purity (>98%) is achieved through recrystallization from ethanol/water mixtures, with characterization via ¹H NMR (pyridinium proton signals at δ ~8.5–9.5 ppm) and FTIR (C-Br stretch at ~600 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Critical micelle concentration (CMC) : 2.77 × 10⁻³ mol/L at 298 K, determined via conductivity or ultrasonic relaxation .

- Solubility : Hydrophobic (log P ~4.2), requiring polar aprotic solvents (e.g., DMSO) for dissolution in aqueous systems .

- Thermal stability : Decomposes above 200°C; store at 2–8°C in inert containers (e.g., polyethylene) to prevent oxidation .

Q. How does the molecular structure of this compound influence its micellar behavior?

- Methodological Answer : X-ray crystallography reveals a trans-planar alkyl chain conformation with a dihedral angle of ~52° between the pyridinium ring and alkyl chain . This promotes bilayer-like packing in micelles, confirmed by light scattering and density measurements . For micelle size analysis, dynamic light scattering (DLS) is recommended, with typical hydrodynamic radii of 2–5 nm above CMC .

Q. What are the acute toxicity profiles of this compound, and how should exposure risks be mitigated?

- Methodological Answer : Acute oral LD₅₀ in rodents is 250–1000 mg/kg, with toxicity linked to protein denaturation and cell membrane disruption . Safety protocols include:

- PPE : Nitrile gloves, goggles, and fume hood use during handling .

- Decontamination : For spills, use inert adsorbents (silica gel) and avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can kinetic parameters of micelle formation be experimentally determined?

- Methodological Answer : Ultrasonic relaxation spectroscopy is the gold standard. For this compound in 0.1 M NaBr, a relaxation time (τ) of ~10 μs corresponds to monomer-micelle exchange rates (k⁺ ≈ 10⁶ s⁻¹). Data fitting using the Aniansson-Wall model yields dissociation constants (k⁻) and aggregation numbers . Complementary electrochemical methods (surfactant-selective electrodes) validate monomer concentrations .

Q. What molecular mechanisms underlie the antibacterial activity of this compound against multidrug-resistant (MDR) pathogens?

- Methodological Answer : The compound disrupts bacterial membranes via electrostatic interactions with phospholipid headgroups and hydrophobic insertion of the dodecyl chain. Molecular docking studies show affinity for Acinetobacter baumannii FabG (3-oxoacyl reductase), inhibiting fatty acid biosynthesis at an allosteric site (binding energy: −8.2 kcal/mol) . Synergistic effects with β-cyclodextrin derivatives enhance bioavailability but reduce toxicity (LC₅₀ in Daphnia magna: 0.007 mg/L vs. 0.033 mg/L for the complex) .

Q. How can structure-activity relationship (SAR) models optimize the design of pyridinium-based ionic liquids?

- Methodological Answer : SAR studies correlate chain length with bioactivity:

- Antimicrobial potency : C12 > C14 > C16 due to balanced hydrophobicity and membrane penetration .

- Toxicity : EC₅₀ values for A. baumannii decrease from 22.95 μg/mL (C10) to 6.91 μg/mL (C12) .

Computational tools (e.g., COSMO-RS) predict log P and CMC, while molecular dynamics simulations assess bilayer interactions .

Q. What environmental persistence challenges arise from this compound use, and how can degradation be monitored?

- Methodological Answer : The compound exhibits high aquatic toxicity (EC₅₀ < 1 mg/L for algae) and persistence (t₁/₂ > 30 days in freshwater) . Advanced oxidation processes (e.g., UV/H₂O₂) degrade >90% within 2 hours, monitored via LC-MS (m/z 328 [M⁺]) . Field-scale transport studies using bromide tracers reveal vertical solute velocities of 0.3–0.6 m/day in loamy sand, necessitating soil column experiments for site-specific risk assessments .

Q. How does this compound enhance functional materials like DNA-surfactant complexes?

- Methodological Answer : The compound forms electrospun DNA-CTMA nanofibers with tunable optoelectronic properties. For example, doping with 4-(4-dimethylaminostyryl)-1-dodecylpyridinium bromide enables Förster resonance energy transfer (FRET), achieving white-light emission in LEDs at donor-acceptor ratios of 1:10 . Characterization via fluorescence spectroscopy (λₑₘ 450–600 nm) and SEM confirms uniform fiber morphology (diameter: 100–200 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.